

Erythrocentaurin chemical structure and properties

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Erythrocentaurin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **erythrocentaurin**, a naturally occurring dihydroisocoumarin. It covers its chemical structure, physicochemical properties, biological activities, and detailed experimental protocols for its isolation and synthesis. This guide is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

Erythrocentaurin is a small molecule belonging to the dihydroisocoumarin class of compounds.[1] It is characterized by a fused benzopyran moiety, which is fundamental to its biological activities.[1] The compound is achiral and its structure has been elucidated and confirmed through various spectroscopic methods and X-ray crystallography.[2][3]

Table 1: Chemical Identifiers for **Erythrocentaurin**



Identifier	Value	Source
IUPAC Name	1-oxo-3,4- dihydroisochromene-5- carbaldehyde	[1][2]
CAS Number	50276-98-7	[2]
Molecular Formula	C10H8O3	[1][2][3][4]
SMILES	C1COC(=O)C2=CC=CC(=C21)C=O	[1][2]
InChI	InChI=1S/C10H8O3/c11-6-7-2- 1-3-9-8(7)4-5-13-10(9)12/h1- 3,6H,4-5H2	[1][2]
InChIKey	TUADBWMDDLWUME- UHFFFAOYSA-N	[1][2]

Physicochemical Properties

Erythrocentaurin exists as a solid powder at room temperature and exhibits solubility in dimethyl sulfoxide (DMSO).[1] Its physicochemical properties are summarized below.

Table 2: Physicochemical Properties of Erythrocentaurin



Property	Value	Unit	Source
Molecular Weight	176.17	g/mol	[1][2][3][4]
Appearance	Solid powder	-	[1]
Melting Point	140.5	°C	[1]
XLogP3	1.3	-	[1][2]
Exact Mass	176.047344113	Da	[2]
Solubility	Soluble in DMSO	-	[1]
Storage	Dry, dark, 0-4°C (short-term), -20°C (long-term)	-	[1]

Spectral Information

The structural characterization of **erythrocentaurin** is supported by mass spectrometry and infrared spectroscopy data.

Table 3: Mass Spectrometry Data (GC-MS) for Erythrocentaurin

Parameter	Value	Source
Top Peak (m/z)	176	[2]
2nd Highest Peak (m/z)	119	[2]
3rd Highest Peak (m/z)	118	[2]

Botanical Distribution

Erythrocentaurin is a secondary metabolite found predominantly within the Gentianaceae family.[1][5] It has been identified and isolated from several plant species, including:

- Centaurium umbellatum[1]
- Enicostemma hyssopifolium[2]



- Swertia lawii[2]
- Gentiana macrophylla[2]
- Gentiana pedicellata[2]
- Enicostemma littorale[5]

Biological and Pharmacological Activities

Erythrocentaurin has demonstrated a range of biological activities that make it a compound of interest for further pharmacological investigation.

- Antioxidant Properties: It has been shown to possess free radical scavenging capabilities, suggesting a potential role in mitigating oxidative stress.
- Anti-inflammatory Effects: Studies indicate that erythrocentaurin may modulate inflammatory pathways, presenting therapeutic potential for inflammatory conditions.[1]
- Antimicrobial Activity: Preliminary research suggests that erythrocentaurin has antimicrobial properties.[1]
- Enzyme Inhibition: **Erythrocentaurin** exhibits concentration-dependent inhibition of α -amylase, with a reported IC₅₀ value of 1.67 \pm 0.28 mg/mL.[5]
- Antiviral Potential: Derivatives of **erythrocentaurin** have been synthesized and investigated as a new class of hepatitis B virus (HBV) inhibitors.[1]

At present, specific signaling pathways directly modulated by **erythrocentaurin** are not extensively detailed in the available scientific literature. Further research is required to elucidate its precise mechanisms of action at the molecular level.

Experimental Protocols Isolation and Purification from Enicostemma littorale

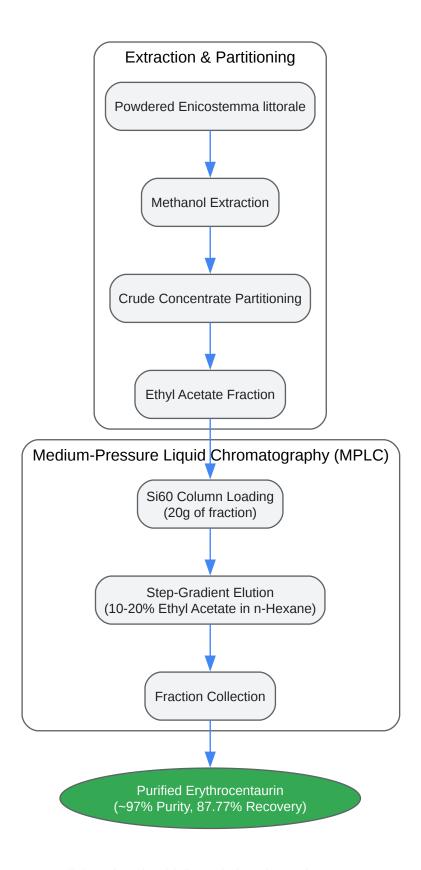
A rapid preparative method for isolating **erythrocentaurin** has been developed using medium-pressure liquid chromatography (MPLC).[5]



Protocol:

- Extraction: Powdered aerial parts of Enicostemma littorale are exhaustively extracted with methanol. The resulting crude methanolic concentrate is then partitioned, with the ethyl acetate fraction containing the majority of the **erythrocentaurin**.[1]
- MPLC Separation:
 - Stationary Phase: Si60 column (70 × 460 mm).[5]
 - Sample Loading: 20 g of the ethyl acetate fraction.[5]
 - Mobile Phase: A simple step gradient of 10% to 20% ethyl acetate in n-hexane.
 - Run Time: Less than 3 hours.[5]
- Outcome: This method yields **erythrocentaurin** with approximately 97% purity and a recovery rate of 87.77%.[5]





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Caption: Workflow for the isolation and purification of erythrocentaurin.



Quantification by High-Pressure Thin-Layer Chromatography (HPTLC)

The estimation of **erythrocentaurin** in extracts can be performed using a validated HPTLC method.[5]

Protocol:

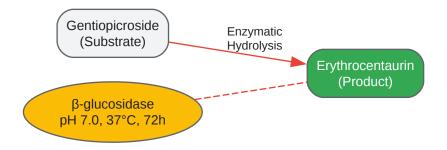
- Stationary Phase: Silica gel 60 F₂₅₄ plates.[5]
- Mobile Phase: Toluene:ethyl acetate:formic acid (80:18:2 v/v/v).[5]
- Detection: Densitometric analysis at 230 nm.[5]
- Results: A well-defined, compact band of erythrocentaurin appears at an Rf value of 0.54 ± 0.04.[5]
- Linearity: The method demonstrates good linearity in the concentration range of 200–1500 ng/band.[5]
- Sensitivity: The limits of detection (LOD) and quantification (LOQ) are approximately 60 ng/band and 180 ng/band, respectively.[5]

Synthesis Methods

Erythrocentaurin can be produced through both enzymatic and chemical synthesis routes.

- Biomimetic Transformation: This approach involves the enzymatic hydrolysis of gentiopicroside.[1]
 - Enzyme: β-glucosidase.[1]
 - Conditions: pH 7.0 at 37°C for 72 hours.[1]
 - Product: This reaction yields erythrocentaurin as a primary product.[1]





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Caption: Biomimetic synthesis of **erythrocentaurin** from gentiopicroside.

 Chemical Synthesis: Traditional multi-step chemical synthesis pathways are also viable, often starting from derivatives of hemimellitic acid and employing reactions such as cyclization and functional group modifications to achieve the final structure.[1]

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